molecular formula C19H21N5O2S B2497005 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 905761-79-7

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2497005
CAS No.: 905761-79-7
M. Wt: 383.47
InChI Key: FXGZAXNWUQDNAT-UHFFFAOYSA-N
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Description

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, a benzyl group, and an ethoxyphenyl group

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazoles possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , and more. They are also present in various marketed drugs . Therefore, the targets can be diverse depending on the specific functional groups attached to the triazole ring.

Mode of Action

The presence of the 1,2,4-triazole moiety suggests that it might interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions . The presence of the ethoxyphenyl and benzyl groups could also influence the compound’s interaction with its targets.

Biochemical Pathways

Given the wide range of biological activities associated with 1,2,4-triazoles , it can be inferred that this compound might affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with 1,2,4-triazoles , it can be inferred that this compound might have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that the compound has a relatively low impact on humans and the environment under general use conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazine hydrate.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole derivative.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via an amide bond formation, typically using ethoxyphenylamine and acetic anhydride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or benzyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is unique due to the combination of the triazole ring, benzyl group, and ethoxyphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-2-26-16-10-8-15(9-11-16)21-18(25)13-27-19-23-22-17(24(19)20)12-14-6-4-3-5-7-14/h3-11H,2,12-13,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGZAXNWUQDNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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